N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-L-phenylalanine
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Overview
Description
2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the spirocyclic core, followed by functional group modifications to introduce the acetyl, oxo, and phenylpropanoic acid moieties. Common reagents used in these reactions include acetic anhydride, benzopyran derivatives, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction pathways and mechanisms.
Biology: Its potential biological activity could be investigated for therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: The compound may serve as a lead compound for drug development, particularly in areas like anti-inflammatory or anticancer research.
Mechanism of Action
The mechanism of action of 2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the targets being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-{1’-acetyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-7-yloxy}-N-(pyridin-3-yl)acetamide
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3-fluorophenyl)acetamide
Uniqueness
What sets 2-(2-{1’-ACETYL-4-OXO-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,4’-PIPERIDIN]-7-YLOXY}ACETAMIDO)-3-PHENYLPROPANOIC ACID apart from similar compounds is its specific combination of functional groups and the unique spirocyclic structure. This combination allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H28N2O7 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H28N2O7/c1-17(29)28-11-9-26(10-12-28)15-22(30)20-8-7-19(14-23(20)35-26)34-16-24(31)27-21(25(32)33)13-18-5-3-2-4-6-18/h2-8,14,21H,9-13,15-16H2,1H3,(H,27,31)(H,32,33)/t21-/m0/s1 |
InChI Key |
VCTROFHGLUIWFW-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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